molecular formula C10H15NO2 B1332076 3,4-Diethoxyaniline CAS No. 39052-12-5

3,4-Diethoxyaniline

Cat. No.: B1332076
CAS No.: 39052-12-5
M. Wt: 181.23 g/mol
InChI Key: IKYZLUAAOLUOFW-UHFFFAOYSA-N
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Description

3,4-Diethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by ethoxy groups. This compound is known for its light yellow to brown crystalline appearance and is soluble in methanol .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3,4-Diethoxyaniline can be influenced by various environmental factors . These could include factors such as pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s activity could be modulated by the pH of its environment, as pH can affect the ionization state of the compound and its targets. Similarly, temperature can influence the kinetics of the compound’s interactions with its targets.

Preparation Methods

Chemical Reactions Analysis

3,4-Diethoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include hydrogen, palladium on carbon, and various oxidizing agents. .

Scientific Research Applications

3,4-Diethoxyaniline has several applications in scientific research:

Comparison with Similar Compounds

3,4-Diethoxyaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZLUAAOLUOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334498
Record name 3,4-Diethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39052-12-5
Record name 3,4-Diethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Diethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By replacing 2-ethoxy-1-methoxy-4-nitrobenzene (XIXaa) in example XXaa by 1,2-diethoxy-4-nitrobenzene (XIXab) and proceeding in the same manner, the abovenamed product is obtained. Yield: 80%. 1H-NMR (CDCl3, 300 MHz): d 1.36–1.46 (m, 6H, 2 times —CH3), 3.44 (s, 2H exchangeable, —NH2), 3.97–4.07 (m, 4H, 2×OCH2), 6.19 (dd, 1H Ar), 6.23 (d, 1H Ar), 6.73 (d, 1H Ar).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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